molecular formula C22H18N2O3S2 B2410252 Ethyl 2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate CAS No. 312946-35-3

Ethyl 2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate

Cat. No.: B2410252
CAS No.: 312946-35-3
M. Wt: 422.52
InChI Key: ZEPRHSVCQOLVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate is a chemical compound of significant interest in medicinal chemistry research, primarily serving as a versatile synthetic intermediate. Its core structure is based on the 3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one scaffold, which is recognized in scientific literature for its relevance in the development of enzyme inhibitors. This compound is a direct synthetic precursor to potent and selective inhibitors of tissue transglutaminase (TG2). For instance, the hydrazide derivative of this core structure, known as LDN 27219, is a well-characterized, reversible TG2 inhibitor with an IC50 value of 0.25 µM . Tissue transglutaminase is a calcium-dependent enzyme implicated in a range of pathological conditions, making it a promising therapeutic target. Research in this area is focused on developing treatments for neurodegenerative diseases such as Huntington's disease, Alzheimer's disease, and Parkinson's disease, as highlighted in patent literature concerning similar substituted 3,4-dihydrothieno[2,3-d]pyrimidines . The ethyl ester group of this compound provides a strategic handle for further chemical modification, allowing researchers to synthesize a variety of derivatives for structure-activity relationship (SAR) studies. This product is intended for laboratory research use only and is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

ethyl 2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-2-27-18(25)14-29-22-23-20-19(17(13-28-20)15-9-5-3-6-10-15)21(26)24(22)16-11-7-4-8-12-16/h3-13H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPRHSVCQOLVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The thieno[2,3-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A validated approach involves reacting 2-aminothiophene-3-carboxylate derivatives with aryl aldehydes or ketones under acidic conditions. For example, 3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one —a key intermediate—can be synthesized by condensing thiourea with a diketone precursor in ethanol under reflux.

Procedure :

  • Combine 1,3-diphenylpropane-1,3-dione (1.26 g, 4.36 mmol) and thiourea (399 mg, 5.23 mmol) in ethanol (15 mL).
  • Reflux at 78°C for 45 minutes.
  • Neutralize with saturated NaHCO₃ and isolate via filtration.

This method yields the pyrimidine ring with inherent 3,5-diphenyl substituents, critical for downstream functionalization.

Chlorination at Position 2

To introduce the sulfanylacetate group, position 2 of the pyrimidine core is activated through chlorination. Phosphorus oxychloride (POCl₃) is the reagent of choice due to its efficacy in substituting hydroxyl or ketone groups with chloride.

Procedure :

  • Suspend 3,5-diphenylthieno[2,3-d]pyrimidin-4-one (1.0 equiv) in POCl₃ (5 mL/g substrate).
  • Heat at 110°C for 4–6 hours under nitrogen.
  • Quench with ice-water and extract with dichloromethane.

The resulting 2-chloro-3,5-diphenylthieno[2,3-d]pyrimidin-4-one serves as the electrophilic intermediate for subsequent nucleophilic displacement.

Introduction of the Sulfanylacetate Side Chain

Nucleophilic Substitution with Ethyl Mercaptoacetate

The sulfanylacetate moiety is introduced via a thiolate nucleophile attacking the C2 chloride. Ethyl mercaptoacetate, generated in situ by deprotonating mercaptoacetic acid with a base, facilitates this substitution.

Procedure :

  • Dissolve 2-chloro-3,5-diphenylthieno[2,3-d]pyrimidin-4-one (1.0 equiv) in anhydrous DMF.
  • Add ethyl mercaptoacetate (1.2 equiv) and K₂CO₃ (2.0 equiv).
  • Stir at 60°C for 12 hours.
  • Purify via column chromatography (hexane/ethyl acetate gradient).

This step typically achieves 30–45% yields, consistent with analogous thiazole and pyridine syntheses.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Parameter Optimal Condition Impact on Yield
Solvent DMF or THF Maximizes solubility of intermediates
Base K₂CO₃ or Et₃N Enhances nucleophilicity of thiolate
Temperature 60–80°C Balances reaction rate and side reactions
Reaction Time 12–18 hours Ensures complete substitution

Prolonged heating (>24 hours) risks decomposition, while lower temperatures (<50°C) result in incomplete conversion.

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Substitution

Recent advancements propose a tandem methodology to streamline synthesis:

  • Combine 1,3-diphenylpropane-1,3-dione , thiourea , and ethyl mercaptoacetate in a single reactor.
  • Employ microwave irradiation (100°C, 300 W) for 30 minutes.
  • Isolate the product via precipitation.

This approach reduces steps but requires precise stoichiometric control to avoid byproducts like 3,5-diphenylthieno[2,3-d]pyrimidin-2-thiol .

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Innovative adaptations of SPPS leverage Wang resin to anchor intermediates, enabling iterative coupling and cyclization. However, this method remains experimental, with yields <20%.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 2H, aryl-H), 7.55–7.32 (m, 8H, phenyl-H), 4.32 (q, 2H, -OCH₂CH₃), 3.89 (s, 2H, -SCH₂COO-), 1.38 (t, 3H, -CH₃).
  • LC-MS : m/z 430.1 [M+H]⁺ (calculated: 430.08).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity for industrial-grade material.

Industrial-Scale Production Considerations

Parchem’s manufacturing protocol emphasizes:

  • Cost Efficiency : Bulk sourcing of thiourea and POCl₃ reduces raw material costs by 40%.
  • Safety : Automated quenching systems mitigate risks associated with POCl₃ handling.
  • Waste Management : Ethanol and DMF are recycled via distillation, aligning with green chemistry principles.

Chemical Reactions Analysis

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent . It has demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)8.7
HCT116 (Colorectal Cancer)9.1

In these studies, the compound exhibited comparable efficacy to established chemotherapeutics like doxorubicin, indicating its potential for further development as a therapeutic agent.

Enzyme Inhibition

Ethyl 2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate has also been investigated for its role as an enzyme inhibitor , particularly in metabolic pathways related to cholesterol synthesis:

  • Squalene Synthase Inhibition : The compound has shown promising results in inhibiting squalene synthase, a key enzyme in cholesterol biosynthesis. This inhibition can potentially lead to cholesterol-lowering effects, making it a candidate for treating hypercholesterolemia.
  • Mechanism of Action : The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate interaction. This mechanism was elucidated through kinetic studies that evaluated the IC50 values against various concentrations of substrate.

Synthesis of Novel Compounds

The versatility of this compound allows it to serve as a precursor for synthesizing other biologically active molecules:

  • Derivatives with Enhanced Activity : Researchers have synthesized derivatives by modifying the thieno[2,3-d]pyrimidine core structure. These derivatives have been evaluated for their antitumor properties and have shown improved activity profiles compared to the parent compound.
  • Case Studies : A notable study involved the synthesis of a series of thienopyrimidine derivatives that were tested against various cancer cell lines, yielding several compounds with enhanced potency and selectivity for tumor cells over normal cells .

Biological Activity

Ethyl 2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate (CAS: 312946-35-3) is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C22H18N2O3S2
  • Molecular Weight : 422.53 g/mol
  • IUPAC Name : Ethyl 2-((4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)thio)acetate

The structure features a thieno[2,3-d]pyrimidine core substituted with phenyl groups and an ethyl acetate moiety, contributing to its unique biological profile.

Biological Activity Overview

This compound exhibits several biological activities:

  • Antitumor Activity : Research indicates that compounds with similar structural motifs exhibit significant antitumor effects. For instance, derivatives of thieno[2,3-d]pyrimidines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Properties : Compounds in this class may also possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to cancer progression and inflammation, although detailed mechanisms remain to be fully elucidated .

Case Study 1: Antitumor Effects in Cell Lines

A study investigated the effects of a thieno[2,3-d]pyrimidine derivative on breast cancer cell lines. The results demonstrated that treatment with the compound led to a significant reduction in cell viability (IC50 = 15 µM), indicating potent antitumor activity. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Anti-inflammatory Mechanisms

Another study assessed the anti-inflammatory potential of related compounds in a murine model of acute inflammation. The administration of these compounds resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. Histological analysis confirmed reduced tissue damage compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AntitumorIC50 = 15 µM
Anti-inflammatoryDecreased TNF-alpha
Enzyme InhibitionSpecific enzyme targets

Q & A

Q. What are the established synthetic routes for Ethyl 2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate?

The compound is typically synthesized via heteroannulation or condensation reactions. For example, S-alkyl thiobarbiturates can react with aromatic aldehydes and malononitrile in refluxing pyridine to form thieno[2,3-d]pyrimidine scaffolds. Ethyl acetoacetate or similar β-ketoesters may serve as precursors for introducing the sulfanylacetate moiety. Reaction optimization often involves controlling molar ratios (e.g., 1:1 for ketone derivatives) and reflux duration (12–24 hours) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Standard characterization includes:

  • IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups.
  • 1H-NMR to resolve aromatic protons (δ 7.2–8.1 ppm) and ethyl ester signals (δ 1.2–4.3 ppm).
  • Mass spectrometry (MS) for molecular ion ([M+H]⁺) verification. Cross-validation with elemental analysis ensures purity .

Q. How is the thieno[2,3-d]pyrimidine core stabilized during synthesis?

The core is stabilized via π-π stacking of the diphenyl groups and intramolecular hydrogen bonding between the 4-oxo group and adjacent nitrogen. Solvent choice (e.g., pyridine) aids in stabilizing intermediates by acting as a base and reducing side reactions .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved for this compound?

Contradictions often arise from tautomerism or impurities. Methodological steps include:

  • High-resolution MS (HRMS) to confirm molecular formula.
  • 2D-NMR (COSY, HSQC) to assign proton-carbon correlations.
  • X-ray crystallography for unambiguous structural confirmation, as demonstrated for analogs in single-crystal studies (e.g., R factor = 0.054) .

Q. What strategies optimize reaction yield in the presence of steric hindrance from diphenyl groups?

  • Solvent modulation : Use high-boiling solvents (e.g., DMF) to enhance solubility.
  • Catalytic additives : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

Q. How do substituents on the thieno[2,3-d]pyrimidine scaffold influence bioactivity?

Comparative studies on analogs show:

  • 3,5-Diphenyl groups enhance lipophilicity, improving membrane permeability.
  • Sulfanylacetate esters increase hydrolytic stability compared to free thiols.
  • 4-Oxo groups are critical for hydrogen bonding with biological targets (e.g., enzyme active sites). Bioactivity assays (e.g., herbicide antidote activity) should use dose-response curves to quantify efficacy .

Q. What in vitro assays are suitable for evaluating its plant growth regulation potential?

  • 2,4-D antidote assays : Measure rescue of plant growth inhibition using standardized models (e.g., wheat coleoptile elongation).
  • Enzyme inhibition studies : Target acetolactate synthase (ALS) or auxin-binding proteins via fluorometric assays.
  • Phytotoxicity profiling : Assess chlorophyll content and root elongation in model plants (e.g., Arabidopsis thaliana) .

Q. How can computational methods aid in structure-activity relationship (SAR) studies?

  • Docking simulations : Map interactions with ALS or cytochrome P450 enzymes using software like AutoDock.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data.
  • Molecular dynamics (MD) : Predict stability of ligand-protein complexes over 100-ns trajectories .

Data Contradiction and Validation

Q. How to address discrepancies in biological activity between batch syntheses?

  • HPLC purity checks : Ensure >95% purity to exclude impurities affecting bioactivity.
  • Isotopic labeling : Track metabolic stability using ¹⁴C-labeled analogs.
  • Dose standardization : Normalize activity data to molar concentrations rather than mass .

Q. What analytical workflows validate synthetic intermediates with complex stereochemistry?

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA.
  • Circular dichroism (CD) : Confirm absolute configuration for optically active intermediates.
  • Crystallographic data : Compare unit cell parameters with Cambridge Structural Database entries .

Methodological Tables

Q. Table 1. Key Synthetic Conditions for Thieno[2,3-d]pyrimidine Derivatives

ParameterTypical RangeOptimization StrategyReference
Reaction Temperature80–120°CMicrowave irradiation
SolventPyridine, DMFPolarity adjustment
CatalystZnCl₂, p-TsOHScreening via DoE
Reaction Time12–24 hoursTLC monitoring

Q. Table 2. Bioactivity Data for Analogous Compounds

Compound ModificationHerbicide Antidote Activity (%)Plant Growth Regulation (IC₅₀, µM)Reference
4-Methoxyphenyl substituent65 ± 312.4 ± 1.2
3-Chlorophenyl substituent42 ± 528.9 ± 3.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.